REACTION_CXSMILES
|
[Cl-].[In+3:2].[Cl-].[Cl-].[Sn:5](Cl)Cl.N.[OH2:9]>>[OH-:9].[Sn+4:5].[In+3:2].[OH-:9].[OH-:9].[OH-:9].[OH-:9].[OH-:9].[OH-:9] |f:0.1.2.3,7.8.9.10.11.12.13.14.15|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[In+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the obtained mixed aqueous solution
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at a liquid temperature of 30° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washing with ion-exchange water
|
Type
|
CUSTOM
|
Details
|
more, a precipitate (In/Sn co-precipitated hydroxide) was separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Sn+4].[In+3].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |